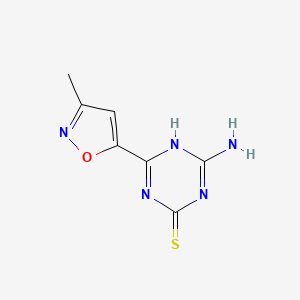

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol

Description

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with an amino group at position 4, a thiol group at position 2, and a 3-methyl-1,2-oxazol-5-yl moiety at position 5. The triazine ring’s electron-deficient nature, combined with the sulfur-containing thiol group and the oxazole heterocycle, confers unique electronic and steric properties. This compound’s IUPAC name follows systematic nomenclature rules, emphasizing the triazine backbone and substituent positions .

Properties

Molecular Formula |

C7H7N5OS |

|---|---|

Molecular Weight |

209.23 g/mol |

IUPAC Name |

2-amino-6-(3-methyl-1,2-oxazol-5-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C7H7N5OS/c1-3-2-4(13-12-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |

InChI Key |

XUEHANSWRRUBNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methylisoxazole-5-acetic acid.

Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.

Coupling of the Rings: The final step involves the coupling of the oxazole and triazine rings through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation and ultrasound-mediated synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe for studying biological processes and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with biological molecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analog, 4-Amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (), replaces the 3-methyloxazole group with a bulkier indole substituent. Key differences include:

| Property | 4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol | 4-Amino-6-(1H-indol-5-yl)-1,3,5-triazine-2-thiol |

|---|---|---|

| Substituent | 3-Methyl-1,2-oxazol-5-yl (small heterocycle, O/N-containing) | 1H-Indol-5-yl (aromatic, NH-containing) |

| Electronic Effects | Oxazole’s electron-withdrawing nature | Indole’s electron-donating NH and π-system |

| Hydrogen Bonding | Thiol (-SH) and amino (-NH₂) groups; oxazole O/N may accept H-bonds | Thiol, amino, and indole NH (donor) |

| Hydrophobicity | Moderate (oxazole is less hydrophobic) | High (indole’s aromaticity enhances hydrophobicity) |

The oxazole substituent’s smaller size and mixed electronic profile may enhance solubility in polar solvents compared to the indole derivative, which is likely more membrane-permeable due to hydrophobicity.

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies using tools like SHELXL () and ORTEP-3 () are critical for analyzing such compounds. The oxazole-containing triazine’s crystal packing is likely influenced by:

- Thiol-mediated H-bonding: The -SH group can act as both donor and acceptor, forming layered networks.

- Oxazole interactions : The oxazole’s oxygen may participate in weak H-bonds or dipole-dipole interactions, as suggested by graph set analysis ().

Methodological Considerations

Comparative studies of such compounds rely on:

Crystallographic software : SHELX and WinGX () for resolving structural differences.

Hydrogen bond analysis : Graph set theory () to classify interaction motifs.

Nomenclature standards: IUPAC rules ensure unambiguous communication of substituent effects ().

Biological Activity

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazine-2-thiol is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 209.23 g/mol. The structure includes a triazine ring substituted with an oxazole moiety and a thiol group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various triazine compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound could inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

This data suggests that the compound possesses promising antibacterial properties.

Anticancer Activity

The potential anticancer effects of triazine derivatives have also been explored. A review article noted that many triazine compounds exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In a specific study involving derivatives similar to our compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

These findings indicate that this compound may be effective in targeting cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of triazine derivatives have been documented as well. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that these compounds can reduce inflammation markers in cell cultures.

Case Studies

A notable study examined the synthesis and biological evaluation of several triazine derivatives, including variations of this compound. The researchers synthesized multiple derivatives and tested their biological activities:

- Study on Antibacterial Activity : This study tested various synthesized triazines against common bacterial strains. The results indicated that modifications to the oxazole moiety significantly enhanced antibacterial efficacy.

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of these derivatives on breast cancer cells. The study revealed that certain substitutions on the triazine ring improved selectivity and potency against cancer cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.